molecular formula C12H13NO5 B14606500 Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate CAS No. 61148-91-2

Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate

Cat. No.: B14606500
CAS No.: 61148-91-2
M. Wt: 251.23 g/mol
InChI Key: LKDOCENUZVKKTQ-UHFFFAOYSA-N
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Description

Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates This compound features a benzodioxole moiety, which is a common structural motif in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate typically involves the reaction of 2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate can be compared with other benzodioxole-containing compounds and carbamates:

    Similar Compounds:

    Uniqueness: The unique combination of the benzodioxole moiety and the carbamate group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61148-91-2

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl N-[2-(2-oxo-1,3-benzodioxol-5-yl)ethyl]carbamate

InChI

InChI=1S/C12H13NO5/c1-2-16-11(14)13-6-5-8-3-4-9-10(7-8)18-12(15)17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14)

InChI Key

LKDOCENUZVKKTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC2=C(C=C1)OC(=O)O2

Origin of Product

United States

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